molecular formula C19H20N8 B12246931 6-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile

6-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile

Cat. No.: B12246931
M. Wt: 360.4 g/mol
InChI Key: QRGPGUXYPZXHKG-UHFFFAOYSA-N
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Description

6-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile is a complex organic compound with a unique structure that combines elements of purine and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Purine Derivative: The initial step involves the synthesis of the purine derivative, 9-ethyl-9H-purin-6-amine, through a series of reactions including alkylation and amination.

    Cyclization: The next step involves the cyclization of the purine derivative with a suitable diene to form the octahydropyrrolo[3,4-c]pyrrole ring system.

    Pyridine Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 6-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    9-ethyl-9H-purin-6-amine: A simpler purine derivative with similar structural features.

    Pyridine-2-carbonitrile: A basic pyridine derivative used in various chemical syntheses.

    Octahydropyrrolo[3,4-c]pyrrole: A core structure found in many biologically active compounds.

Uniqueness

6-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile is unique due to its combination of purine, pyridine, and octahydropyrrolo[3,4-c]pyrrole moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C19H20N8

Molecular Weight

360.4 g/mol

IUPAC Name

6-[5-(9-ethylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C19H20N8/c1-2-25-12-23-17-18(25)21-11-22-19(17)27-9-13-7-26(8-14(13)10-27)16-5-3-4-15(6-20)24-16/h3-5,11-14H,2,7-10H2,1H3

InChI Key

QRGPGUXYPZXHKG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=CC=CC(=N5)C#N

Origin of Product

United States

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